Methyl 15-ethylheptadecanoate Methyl 15-ethylheptadecanoate
Brand Name: Vulcanchem
CAS No.: 55124-96-4
VCID: VC18689797
InChI: InChI=1S/C20H40O2/c1-4-19(5-2)17-15-13-11-9-7-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3
SMILES:
Molecular Formula: C20H40O2
Molecular Weight: 312.5 g/mol

Methyl 15-ethylheptadecanoate

CAS No.: 55124-96-4

Cat. No.: VC18689797

Molecular Formula: C20H40O2

Molecular Weight: 312.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 15-ethylheptadecanoate - 55124-96-4

Specification

CAS No. 55124-96-4
Molecular Formula C20H40O2
Molecular Weight 312.5 g/mol
IUPAC Name methyl 15-ethylheptadecanoate
Standard InChI InChI=1S/C20H40O2/c1-4-19(5-2)17-15-13-11-9-7-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3
Standard InChI Key QZZDNGBEDAGNHK-UHFFFAOYSA-N
Canonical SMILES CCC(CC)CCCCCCCCCCCCCC(=O)OC

Introduction

Chemical Structure and Identification

Molecular Architecture

Methyl 15-ethylheptadecanoate features a 17-carbon backbone (heptadecanoic acid) with an ethyl branch at the 15th carbon, esterified with a methyl group. The IUPAC name is methyl 15-ethylheptadecanoate, and its SMILES notation is CCC(CC)CCCCCCCCCCCCCC(=O)OC\text{CCC(CC)CCCCCCCCCCCCCC(=O)OC} . The branched structure influences its physical properties, such as melting point and solubility, compared to linear FAMEs.

Key Identifiers:

  • CAS Registry Number: 55124-96-4

  • Molecular Weight: 312.5 g/mol

  • InChI Key: QZZDNGBEDAGNHK-UHFFFAOYSA-N

Physico-Chemical Properties

Physical State and Stability

Methyl 15-ethylheptadecanoate is a colorless to pale yellow liquid at room temperature, typical of long-chain esters. Its density is approximately 0.862g/cm30.862 \, \text{g/cm}^3, and it exhibits a boiling point of 354.6C354.6^\circ \text{C} at standard atmospheric pressure . The compound is stable under ambient conditions but may degrade at elevated temperatures or in the presence of strong oxidizing agents.

Comparative Data for Branched FAMEs:

PropertyMethyl 15-EthylheptadecanoateMethyl Palmitate (Linear)
Density (g/cm³)0.862 0.867
Boiling Point (°C)354.6 417
SolubilityEthanol, DMF, Cyclohexane Ethanol, Acetone

Spectroscopic Characteristics

  • GC-MS: Fragmentation patterns align with branched esters, showing prominent peaks at m/z 312 (molecular ion) and 270 (loss of methanol) .

  • IR Spectroscopy: Strong absorption bands at 1740cm11740 \, \text{cm}^{-1} (ester C=O stretch) and 1170cm11170 \, \text{cm}^{-1} (C-O-C stretch) .

Synthesis and Production

Esterification Methods

The compound is synthesized via acid-catalyzed esterification of 15-ethylheptadecanoic acid with methanol. Reaction conditions typically involve heating at 60C60^\circ \text{C} for 6–8 hours in the presence of sulfuric acid as a catalyst . Alternative methods include transesterification of triglycerides with methanol under alkaline conditions, though this is less common for branched-chain derivatives .

Reaction Scheme:

15-Ethylheptadecanoic Acid+CH3OHH+Methyl 15-Ethylheptadecanoate+H2O\text{15-Ethylheptadecanoic Acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 15-Ethylheptadecanoate} + \text{H}_2\text{O}

Industrial Scalability

Large-scale production faces challenges due to the limited availability of branched fatty acid precursors. Advances in microbial synthesis (e.g., using engineered E. coli) offer promising routes for sustainable production .

Applications

Industrial Uses

  • Biofuels: As a biodiesel component, branched FAMEs like methyl 15-ethylheptadecanoate improve cold-flow properties compared to linear analogs .

  • Lubricants: High thermal stability makes it suitable for synthetic lubricants in automotive applications .

Cosmetic and Pharmaceutical Roles

  • Emollients: Incorporated into skincare formulations for its non-greasy texture and moisturizing effects .

  • Drug Delivery: Acts as a solvent for lipophilic active pharmaceutical ingredients (APIs) .

Research Applications

  • Biochemical Studies: Used as a standard in GC-MS profiling of microbial lipids due to its distinct fragmentation pattern .

  • Cancer Research: Analogous branched esters demonstrate apoptotic activity in tumor cell lines, though specific studies on this compound are pending .

Analytical Characterization

Chromatographic Techniques

  • Gas Chromatography (GC): Retention indices correlate with branching degree; elutes later than linear C20 FAMEs .

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase columns (C18) separate it from co-eluting compounds using acetonitrile/water gradients .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Signals at δ\delta 3.65 ppm (ester methyl) and δ\delta 1.25 ppm (methylene backbone) .

  • ¹³C NMR: Carbonyl carbon at δ\delta 174.2 ppm and methyl branch at δ\delta 14.1 ppm .

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